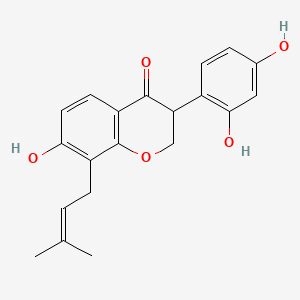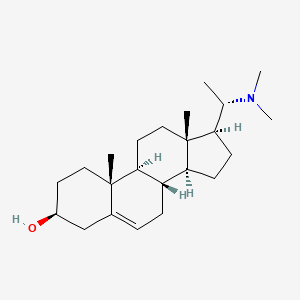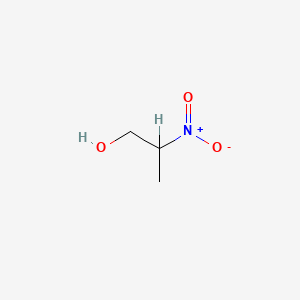
2-Nitro-1-propanol
概要
説明
2-Nitro-1-propanol is a C-nitro compound . It inhibits methane production during in vitro ruminal fermentation and is a useful antimicrobial supplement which reduces carriage of certain food-borne pathogens in animals .
Synthesis Analysis
2-Nitro-1-propanol is used in improved synthesis of 2,2,2-trinitroethyl ethers . It inhibits methane production during in vitro ruminal fermentation .Molecular Structure Analysis
The molecular formula of 2-Nitro-1-propanol is CH3CH(NO2)CH2OH . Its molecular weight is 105.09 .Chemical Reactions Analysis
2-Nitro-1-propanol inhibits methane production during in vitro ruminal fermentation . It is used in improved synthesis of 2,2,2-trinitroethyl ethers .Physical And Chemical Properties Analysis
2-Nitro-1-propanol is a colorless to slightly yellow liquid with a pungent odor . It is soluble in water and most organic solvents . Its density is 1.24g/cm³, and it boils at 208-210℃ .科学的研究の応用
Synthesis of 2,2,2-Trinitroethyl Ethers
2-Nitro-1-propanol is used in the improved synthesis of 2,2,2-trinitroethyl ethers . Trinitroethyl ethers are a class of compounds that have potential applications in various fields, including materials science and pharmaceuticals. The use of 2-Nitro-1-propanol in their synthesis could potentially lead to more efficient and cost-effective production methods.
Inhibition of Methane Production during In Vitro Ruminal Fermentation
Another interesting application of 2-Nitro-1-propanol is its ability to inhibit methane production during in vitro ruminal fermentation . This could have significant implications for the livestock industry, as methane produced by ruminants is a major contributor to greenhouse gas emissions. By inhibiting methane production, 2-Nitro-1-propanol could potentially help reduce the environmental impact of livestock farming.
作用機序
Target of Action
The primary targets of 2-Nitro-1-propanol are the methanogens present in the rumen of animals . Methanogens are a unique group of microorganisms that produce methane, a potent greenhouse gas, as a metabolic byproduct .
Mode of Action
2-Nitro-1-propanol interacts with these methanogens and inhibits their activity . It has been found to notably decrease the molar proportion of methane during in vitro ruminal fermentation . The compound also reduces the expression of the mcrA gene, a key gene involved in methanogenesis, and decreases the content of coenzymes F420 and F430 .
Biochemical Pathways
The inhibition of methanogens affects the biochemical pathways involved in ruminal fermentation. The addition of 2-Nitro-1-propanol slows down the fermentation process . This results in a decrease in the production of volatile fatty acids and acetate, which are key end products of ruminal fermentation .
Pharmacokinetics
It is known that the compound is soluble in water and most organic solvents at room temperature , which suggests that it may have good bioavailability.
Result of Action
The result of 2-Nitro-1-propanol’s action is a significant reduction in methane production during ruminal fermentation . This can have important implications for reducing the environmental impact of ruminant livestock farming. Additionally, 2-Nitro-1-propanol has been found to have antimicrobial properties, reducing the carriage of certain food-borne pathogens in animals .
Action Environment
The efficacy of 2-Nitro-1-propanol can be influenced by environmental factors. For example, studies have shown that the survivability of certain bacteria during culture in a medium containing 2-Nitro-1-propanol was lower under aerobic conditions than under anaerobic conditions . The pH of the environment also affects the compound’s action, with less bacterial survival observed at lower pH levels .
Safety and Hazards
特性
IUPAC Name |
2-nitropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNWBUOSTLGPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863052 | |
| Record name | 2-Nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Nitro-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10933 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Nitro-1-propanol | |
CAS RN |
2902-96-7 | |
| Record name | 2-Nitro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2902-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitropropan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002902967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-nitro-1-propanol impact rumen methanogenesis?
A1: 2-nitro-1-propanol (2NPOH) acts as an inhibitor of rumen methanogenesis, primarily by targeting methanogens, microorganisms responsible for methane production. Studies demonstrate that 2NPOH reduces the abundance of total methanogens and those from the order Methanobacteriales [, ]. Furthermore, it downregulates the expression of the mcrA gene, crucial for methane production, and decreases the content of coenzymes F420 and F430, essential for methanogen activity [, ]. This inhibition ultimately leads to a reduction in methane emissions from ruminants.
Q2: Beyond methanogenesis, what other microbial activities are affected by 2-nitro-1-propanol?
A3: 2-nitro-1-propanol exhibits broader antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various bacteria, including Listeria monocytogenes, Campylobacter jejuni, and Campylobacter coli [, ]. This inhibitory effect appears to be influenced by factors like pH and the specific bacterial species [, ].
Q3: What is the molecular formula and weight of 2-nitro-1-propanol?
A3: The molecular formula of 2-nitro-1-propanol is C3H7NO3, and its molecular weight is 105.09 g/mol.
Q4: How does the chemical structure of 2-nitro-1-propanol relate to its stability?
A5: Research indicates that higher-order nitroalcohols, such as the nitrodiol (2-methyl-2-nitro-1,3-propanediol) and nitrotriol (2-hydroxymethyl-2-nitro-1,3-propanediol), exhibit greater stability compared to mono-nitroalcohols like 2-nitro-1-propanol []. This suggests that the presence of multiple hydroxyl groups contributes to enhanced stability.
Q5: What factors can impact the stability of 2-nitro-1-propanol?
A6: The stability of 2-nitro-1-propanol is influenced by factors such as storage temperature, concentration, pH, and the presence of buffers []. For instance, it degrades faster at room temperature compared to 0°C and exhibits greater instability in unbuffered water compared to a phosphate buffer [].
Q6: How does the structure of nitroalcohols affect their cross-linking ability?
A7: Studies show that higher-order nitroalcohols, specifically nitrodiols and nitrotriols, demonstrate superior cross-linking efficacy compared to mono-nitroalcohols like 2-nitro-1-propanol []. This enhanced activity is attributed to their ability to function as both formaldehyde and nitrite donors, facilitating cross-linking reactions in collagenous tissues [].
Q7: What strategies can be employed to improve the formulation and stability of 2-nitro-1-propanol?
A8: Although specific formulations are not detailed in the research, storing 2-nitro-1-propanol at lower temperatures (e.g., 0°C), using appropriate buffer systems (e.g., phosphate buffer), and selecting suitable packaging materials could potentially enhance its stability based on the observed degradation patterns [].
Q8: What is the evidence supporting the use of 2-nitro-1-propanol as a potential antimicrobial agent in food preservation?
A10: In vitro studies demonstrate that 2-nitro-1-propanol can inhibit the growth of foodborne pathogens like Staphylococcus aureus in food matrices such as oat and soya drinks []. The combination of 2-nitro-1-propanol with other antimicrobials, such as enterocin AS-48, enhances its efficacy in inactivating these pathogens in food products [].
Q9: What are the potential applications of 2-nitro-1-propanol in treating corneal diseases?
A11: Research suggests that 2-nitro-1-propanol can induce corneal cross-linking in ex vivo models, showing promise as a potential therapeutic agent for corneal diseases like keratoconus []. This cross-linking effect was found to be more pronounced with higher concentrations of 2-nitro-1-propanol and prolonged treatment durations [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



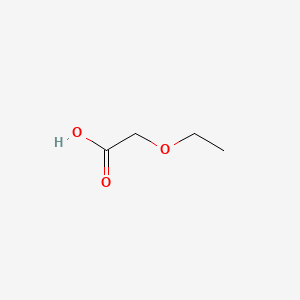
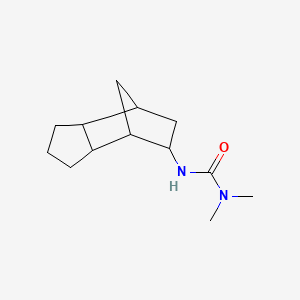
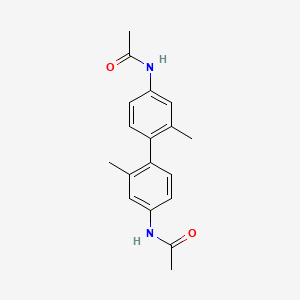
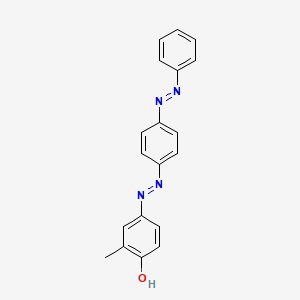
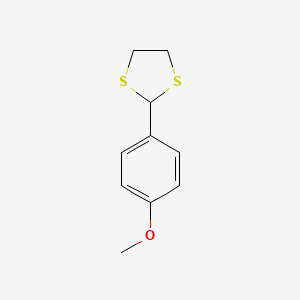
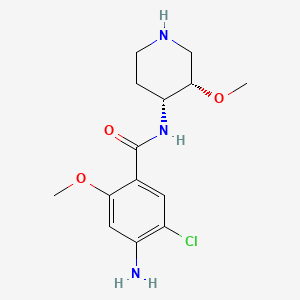
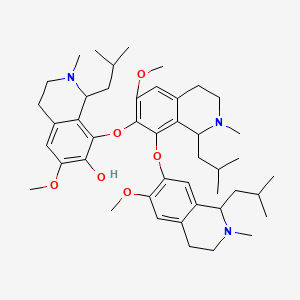
![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)
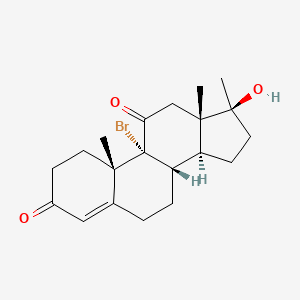

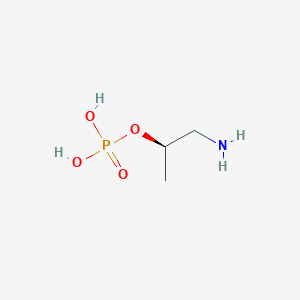
![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)
